molecular formula C21H24N2O3S B5556278 3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine

3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine

Cat. No. B5556278
M. Wt: 384.5 g/mol
InChI Key: DZQSVQQDAFCGRI-UHFFFAOYSA-N
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Description

3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15076381 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structures, such as derivatives of benzotriazole, 2-aminothiophene, and pyridine, indicates a broad interest in the synthesis and exploration of their chemical properties. Studies like those conducted by Al-Omran, El-Khair, and Mohareb (2002) focus on the synthesis of new derivatives with potential antimicrobial and antifungal activities. These synthetic efforts highlight the chemical versatility and potential for creating compounds with significant biological activities (Al-Omran et al., 2002).

Catalysis and Chemical Reactions

The exploration of pyridine derivatives in catalytic processes, as seen in the work by Dong et al. (2017), showcases the potential of such compounds in industrial and synthetic chemistry. Their study on palladium catalysts for alkoxycarbonylation of alkenes demonstrates the utility of pyridine-based ligands in enhancing catalytic efficiency and broadening the applicability to various substrates (Dong et al., 2017). This research area is pertinent to developing more sustainable and efficient chemical processes.

Environmental Applications

The photocatalytic degradation of pollutants, such as pyridine, using TiO2, highlights the environmental applications of studying such compounds. Research by Maillard-Dupuy et al. (1994) on the kinetics and products of pyridine degradation provides insights into the mechanisms and efficiency of removing hazardous chemicals from water, contributing to cleaner and safer environmental practices (Maillard-Dupuy et al., 1994).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its chemical reactivity, and evaluation of its biological activity. This could lead to the development of new methods for its synthesis, as well as new applications in medicine or other fields .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-21(12-15-6-7-17-18(11-15)26-14-25-17)8-4-10-23(13-21)20(24)16-5-3-9-22-19(16)27-2/h3,5-7,9,11H,4,8,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQSVQQDAFCGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=C(N=CC=C2)SC)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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